2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid
Description
Properties
IUPAC Name |
2-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-8-11-4-2-3-5-13(11)16(10)9-14-12(15(17)18)6-7-19-14/h2-7,10H,8-9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPMQRJZNYBCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=C(C=CO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-methyl-2,3-dihydro-1H-indole with furan-3-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted indole derivatives, which can be further utilized in various applications .
Scientific Research Applications
Scientific Research Applications
The compound has garnered attention in various scientific research areas due to its diverse applications:
Chemistry
- Building Block : It serves as a versatile building block for synthesizing more complex organic molecules, particularly those containing indole and furan structures.
Biology
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activities. Research is ongoing to elucidate its mechanisms of action against various cancer cell lines.
- Antimicrobial Activity : Investigations have shown potential antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents.
Medicine
- Therapeutic Agent : The compound is being explored for its potential therapeutic applications in treating various diseases. Its unique structure allows for interactions with biological targets that could lead to novel treatments.
Industrial Applications
In addition to its research applications, 2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid is utilized in the development of new materials with specific properties. Its chemical structure allows it to be integrated into polymers or other materials that require enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The furan ring may also contribute to the compound’s overall biological activity by facilitating binding to target molecules .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Core Heterocycle Variations :
- The target compound’s furan-3-carboxylic acid core differs from IMV’s benzodioxole-4-carboxylic acid , which introduces a fused oxygen-rich ring system. Benzodioxoles are often associated with enhanced metabolic stability compared to furans.
- The trifluoromethyl-substituted furan in lacks the dihydroindole moiety but demonstrates how electron-withdrawing groups (e.g., CF₃) can modulate electronic properties and bioavailability .
Linker and Substituent Modifications: The methylene bridge in the target compound contrasts with the oxoethyl linker in the pyridine carboxylate derivative (), which may alter conformational flexibility and hydrogen-bonding capacity .
Trifluoromethyl groups () enhance lipophilicity, a critical factor in blood-brain barrier penetration for CNS-targeted drugs .
Biological Activity
2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of furan carboxylic acids and features a unique structure combining a furan ring with an indole moiety, which may contribute to its diverse biological effects.
- Molecular Formula : C15H15NO3
- Molecular Weight : 257.28 g/mol
- CAS Number : 1156139-50-2
The compound can be synthesized through various methods, including the condensation of 2-methyl-2,3-dihydro-1H-indole with furan-3-carboxylic acid under acidic conditions, often using sulfuric acid as a catalyst .
Biological Activity Overview
Research into the biological activity of this compound suggests several promising applications, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies indicate that derivatives of indole and furan compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various strains of bacteria, including Staphylococcus aureus (both MRSA and non-MRSA strains). A notable study reported a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA .
- Antifungal Activity : The compound also demonstrated antifungal properties against Candida albicans, with MIC values indicating moderate activity .
Anticancer Activity
Research has highlighted the cytotoxic effects of this compound on various cancer cell lines:
- Compounds related to indole structures have been shown to inhibit cell proliferation in cancer lines such as A549 (lung cancer) and others. The IC50 values for some derivatives were observed in the micromolar range (<10 μM), suggesting potential as anticancer agents .
Table 1: Antimicrobial Activity Data
| Microorganism | Strain Type | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | ATCC 25923 | 0.98 | Not reported |
| Staphylococcus aureus | ATCC 43300 (MRSA) | <1 | Not reported |
| Candida albicans | ATCC 10231 | 7.80 | Not reported |
Case Studies
- Synthesis and Evaluation : A study synthesized various indole derivatives and evaluated their biological activities. Among them, compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria but were inactive against Gram-negative strains like E. coli .
- Cytotoxicity Testing : Another research effort focused on the cytotoxicity of several derivatives against human cancer cell lines. The results indicated that certain compounds had a preferential effect on rapidly dividing cells compared to slower-growing fibroblasts .
While specific mechanisms for this compound's biological activity are still under investigation, it is believed that the unique structural features facilitate interactions with biological targets such as enzymes involved in bacterial cell wall synthesis or pathways critical for cancer cell proliferation.
Q & A
Q. What are the recommended synthetic pathways for preparing 2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid?
A common approach involves multi-step condensation reactions. For example, coupling indole derivatives with furan-carboxylic acid precursors via a methylene linker. Key steps include:
- Methylene bridge formation : Use of formaldehyde or paraformaldehyde under acidic conditions to link the indole and furan moieties.
- Carboxylic acid activation : Employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate ester-to-acid conversion.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard analytical workflows include:
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, UV visualization).
- Spectroscopy :
- NMR : H and C NMR in DMSO-d6 or CDCl3 to confirm substituent positions and methylene bridge integrity.
- FT-IR : Peaks at ~1700 cm (carboxylic acid C=O stretch) and ~3400 cm (O-H stretch).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .
Q. What solvents are optimal for dissolving this compound in experimental settings?
The carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at neutral or alkaline pH. Limited solubility is observed in non-polar solvents (hexane, chloroform). Pre-saturation studies in PBS (pH 7.4) or ethanol/water mixtures (1:1 v/v) are recommended for biological assays .
Q. What safety precautions should be followed when handling this compound?
While GHS classification data is unavailable for this specific compound, indole derivatives generally require:
Q. How can researchers assess the stability of this compound under varying pH conditions?
Perform stability studies by:
- pH titration : Monitor solubility and degradation via HPLC at pH 2–10.
- Kinetic analysis : Measure half-life in buffer solutions (e.g., phosphate, acetate) at 25°C and 37°C.
- Spectroscopic tracking : UV-Vis absorbance shifts at 280 nm (indole π→π* transitions) indicate structural changes .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) are used to:
- Optimize geometry : Compare computed bond lengths/angles with X-ray crystallography data (if available).
- Frontier molecular orbitals : Calculate HOMO-LUMO gaps to predict reactivity and charge transfer behavior.
- Vibrational analysis : Assign FT-IR/Raman peaks by correlating experimental spectra with simulated frequencies .
Q. How should researchers address discrepancies between observed and theoretical spectral data?
For NMR or IR anomalies:
- Re-examine sample purity : Confirm via TLC or melting point analysis.
- Solvent effects : Test in deuterated solvents with varying polarity (DMSO-d6 vs. CDCl3).
- Dynamic effects : Consider rotameric equilibria (e.g., methylene bridge flexibility) using variable-temperature NMR .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) on the indole or furan rings.
- Bioisosteric replacement : Replace the carboxylic acid with tetrazole or sulfonamide groups to modulate polarity.
- Stereochemical modifications : Synthesize enantiomers via chiral catalysts (e.g., BINOL-derived ligands) to assess stereoselectivity in biological targets .
Q. How can reaction mechanisms involving this compound be elucidated?
Q. What methodologies resolve contradictions in biological assay results across studies?
- Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM).
- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions.
- Metabolite screening : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) to assess metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
